molecular formula C20H12FNO3 B12212616 N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide

Cat. No.: B12212616
M. Wt: 333.3 g/mol
InChI Key: OBEFLUSNEVTYJU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic organic compound with the molecular formula C20H12FNO3. This compound is part of the chromone carboxamide family, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide typically involves the reaction of 4-fluoroaniline with 3-oxobenzo[f]chromen-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting cellular processes. For example, it can inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response, leading to reduced inflammation . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(3-oxobenzo[f]chromen-2-yl)benzamide
  • 4-Fluoro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Uniqueness

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a higher potency in inhibiting certain enzymes and has a broader spectrum of biological activities .

Properties

Molecular Formula

C20H12FNO3

Molecular Weight

333.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H12FNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23)

InChI Key

OBEFLUSNEVTYJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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